5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxymethyl group, a methyl group, and a sulfonyl chloride group attached to the triazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the sulfonyl chloride group with the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfinyl and sulfhydryl derivatives.
Scientific Research Applications
5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce the methoxymethyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride: Lacks the methoxymethyl group but shares the triazole and sulfonyl chloride moieties.
5-(Methoxymethyl)-4H-1,2,4-triazole-3-sulfonyl chloride: Similar structure but without the methyl group.
4-Methyl-4H-1,2,4-triazole-3-sulfonic acid: The sulfonyl chloride group is replaced with a sulfonic acid group.
Uniqueness
5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both the methoxymethyl and sulfonyl chloride groups on the triazole ring. This combination of functional groups imparts distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H8ClN3O3S |
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Molecular Weight |
225.65 g/mol |
IUPAC Name |
5-(methoxymethyl)-4-methyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClN3O3S/c1-9-4(3-12-2)7-8-5(9)13(6,10)11/h3H2,1-2H3 |
InChI Key |
JYHFHDBHDDIBRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)Cl)COC |
Origin of Product |
United States |
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